N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with benzyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with ethyl acetoacetate, followed by methylation and subsequent cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like iodine or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles .
Scientific Research Applications
N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine include:
1-Benzyl-3-methyl-1H-pyrazol-4-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-Benzyl-1-ethyl-1H-pyrazol-4-amine: Lacks the methyl group, which may influence its chemical properties and applications.
1-Benzyl-1H-pyrazol-4-amine:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl, ethyl, and methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-benzyl-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3/c1-3-16-10-13(11(2)15-16)14-9-12-7-5-4-6-8-12/h4-8,10,14H,3,9H2,1-2H3 |
InChI Key |
MFYDRJPIXHKPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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